![molecular formula C17H13F3N2O3 B2993788 1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034253-18-2](/img/structure/B2993788.png)
1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-([2,2’-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea” is a complex organic molecule. It contains a bifuran unit, a trifluoromethylphenyl group, and a urea linkage .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, it might involve the reaction of an appropriate bifuran derivative with a trifluoromethylphenyl isocyanate . Trifluoromethylation is a common strategy in organic synthesis .Molecular Structure Analysis
The molecule likely has a complex three-dimensional structure due to the presence of the bifuran and phenyl rings. The trifluoromethyl group could add electron-withdrawing character .Chemical Reactions Analysis
The compound might undergo various reactions typical for ureas, furans, and trifluoromethylated aromatics .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the trifluoromethyl group could influence its polarity, acidity, and reactivity .Aplicaciones Científicas De Investigación
Urea Biosensors
Urea biosensors are critical for detecting and quantifying urea concentration due to its significance as an end product of nitrogen metabolism in the human body and its presence in various industries such as fishery, dairy, and agriculture. Urea biosensors utilize enzyme urease as a bioreceptor element, and recent advances have employed nanoparticles, conducting polymers, and carbon materials to enhance enzyme immobilization and sensing parameters (Botewad et al., 2021).
Urease Inhibitors in Medicine
Research on urease inhibitors focuses on combating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Various chemical classes, including hydroxamic acids and phosphoramidates, have been studied for their urease inhibiting potential, with acetohydroxamic acid being clinically used despite its side effects (Kosikowska & Berlicki, 2011).
Environmental and Agricultural Applications
Urea's role in environmental and agricultural sciences is multifaceted, including its use as a nitrogen source in fertilizers and the study of its environmental impact. Innovative research has explored the potential of urea as a hydrogen carrier for fuel cells, highlighting its advantages in terms of stability, non-toxicity, and ease of storage and transport (Rollinson et al., 2011). Additionally, the metabolism and regulation of urea by rumen bacterial urease in ruminants have been reviewed, underlining urea's importance in microbial growth and its economical replacement for feed proteins (Jin et al., 2018).
Biochemical Research
In biochemical research, urea serves as an important functional group in drug design due to its unique hydrogen-binding capabilities. It has been incorporated into small molecules displaying a broad range of bioactivities, influencing the modulation of selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules (Jagtap et al., 2017).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[[5-(furan-2-yl)furan-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3/c18-17(19,20)12-4-1-2-5-13(12)22-16(23)21-10-11-7-8-15(25-11)14-6-3-9-24-14/h1-9H,10H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFACIMRIMQYMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

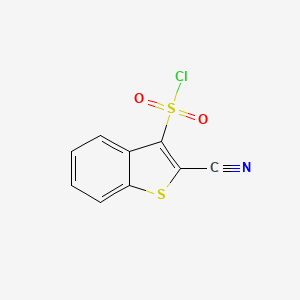

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2993710.png)
![(1R,5S)-3-(1H-pyrazol-1-yl)-8-((3,3,3-trifluoropropyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2993711.png)
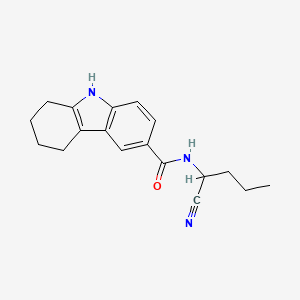
![[5-[Hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/no-structure.png)
![6-Bromo-3-cyclobutylpyrazolo[1,5-a]pyrimidine](/img/structure/B2993716.png)
![2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline](/img/structure/B2993717.png)
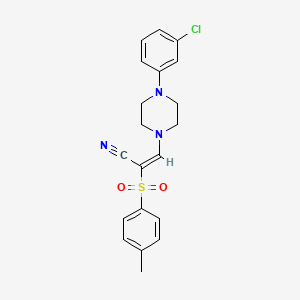

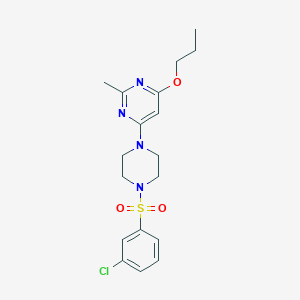
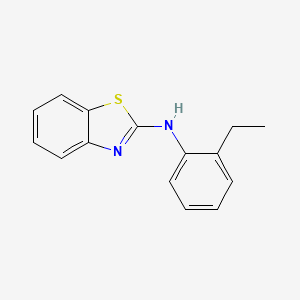
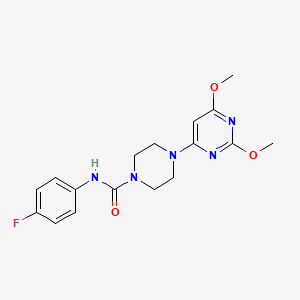
![2,5-Dimethyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]furan-3-carboxamide](/img/structure/B2993728.png)